N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide
Description
N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyanomethyl group (-CH2CN) attached to the nitrogen atom of the acetamide backbone and a 3-(pyridin-3-ylmethoxy)phenyl substituent at the 2-position.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-6-8-19-16(20)10-13-3-1-5-15(9-13)21-12-14-4-2-7-18-11-14/h1-5,7,9,11H,8,10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZWNRDQYCUNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzaldehyde with cyanomethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both the amide and nitrile groups under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Amide hydrolysis | Concentrated HCl, reflux | 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid + Cyanomethylamine | |
| Nitrile hydrolysis | H₂SO₄ (aqueous), heat | 2-[3-(Pyridin-3-ylmethoxy)phenyl]acetamide + Carboxylic acid derivatives |
-
Mechanistic Insight : Acidic hydrolysis of the amide proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Nitrile hydrolysis typically requires harsh conditions to yield carboxylic acids or amides.
Reduction Reactions
The cyanomethyl group can be selectively reduced to an amine or methylene group:
-
Selectivity : Lithium aluminum hydride (LiAlH₄) reduces nitriles to primary amines, while catalytic hydrogenation yields secondary amines .
Substitution Reactions
The pyridine and phenyl rings participate in electrophilic aromatic substitution (EAS):
Scientific Research Applications
Biological Activities
The compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Research indicates that acetamide derivatives often possess significant antimicrobial properties. For instance, compounds similar to N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Compounds with similar structures have been evaluated for their efficacy as inhibitors of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), both of which are important targets in cancer therapy. Studies have demonstrated that dual inhibitors can effectively modulate gene expression related to cancer progression .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been highlighted in various studies. Acetamides are often tested for their ability to reduce inflammation in animal models, showing promise for treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various acetamide derivatives against common bacterial strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial efficacy, suggesting that this compound could be optimized for better performance against resistant bacterial strains .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Compound A | Moderate | High |
| This compound | High | Moderate |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant inhibition of cancer cell lines, particularly colorectal cancer cells. The compound showed an IC50 value comparable to established HDAC inhibitors, indicating its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (nM) | Comparison with SAHA |
|---|---|---|
| HCT-116 | 45 | Comparable |
| HT-29 | 50 | Higher efficacy |
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Position : The position of pyridyl groups (2- vs. 3-pyridylmethoxy) significantly impacts molecular interactions. For example, 3-pyridylmethoxy in the target compound may favor interactions with receptors requiring a specific spatial arrangement compared to 2-pyridyl analogues .
Electrophilic Moieties: The cyanomethyl group in the target compound differs from 2-cyanoacetamide (as in ), altering reactivity. Cyanomethyl may serve as a leaving group or participate in nucleophilic additions, whereas 2-cyanoacetamide could engage in cyclization reactions.
The target compound lacks such groups, suggesting intermediate solubility.
Steric Effects: Bulky substituents like 2,4,6-trimethylphenoxy in may hinder binding to flat active sites, whereas the target compound’s 3-pyridylmethoxy offers a balance between steric bulk and flexibility.
Biological Activity
N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure, which includes a cyanomethyl group and a pyridinylmethoxy moiety, suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with amide structures often exhibit significant antimicrobial properties. A study on similar N-phenylacetamide derivatives demonstrated promising antibacterial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyridine ring in our compound may enhance its lipophilicity, facilitating better membrane penetration and increasing its effectiveness against Gram-positive bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 12 µg/mL |
| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | 25 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar acetamide derivatives has been explored extensively. For instance, compounds with modifications in their aromatic rings have shown varying degrees of cytotoxicity in cancer cell lines . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
A recent study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating significant potency . The structural features of this compound suggest it could similarly inhibit cancer cell growth through analogous mechanisms.
Table 2: Anticancer Activity of Acetamide Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| NM-03 | MCF-7 | 4.48 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of electron-withdrawing groups (like the cyanomethyl group) and electron-donating groups (such as the pyridine ring) can significantly influence the compound's interaction with biological targets.
Research has shown that modifications at specific positions on the phenyl ring can enhance activity against both bacterial and cancer cell lines . The location and nature of substituents are essential for maximizing efficacy while minimizing toxicity.
Case Studies
- Antimicrobial Evaluation : A series of acetamides were synthesized and tested against S. aureus and E. coli. The results indicated that compounds with halogen substitutions showed improved antibacterial activity due to increased lipophilicity and better membrane permeability .
- Anticancer Screening : A study on structurally similar compounds revealed that modifications led to significant anticancer activity in various cell lines, suggesting that this compound could be a promising candidate for further development .
Q & A
Q. Critical Conditions :
- Temperature control (e.g., 60–80°C for substitution reactions).
- Solvent selection (e.g., DMSO or acetonitrile for polar intermediates) .
- Purification via column chromatography to isolate high-purity (>95%) products .
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon backbone, particularly verifying the cyanomethyl and pyridinylmethoxy groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 336.1) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2250 cm) .
Validation : Cross-referencing with computational models (e.g., density functional theory for NMR shifts) enhances accuracy .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., HepG2 vs. MCF-7) to confirm target specificity .
- Structural Confirmation : Ensure synthesized batches match the intended structure (e.g., via X-ray crystallography) to rule out isomer interference .
- Mechanistic Profiling : Use kinase inhibition assays or transcriptomics to identify primary targets (e.g., tyrosine kinase vs. DNA intercalation) .
Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors like EGFR or 5-HT receptors, focusing on pyridinylmethoxy and cyanomethyl pharmacophores .
- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing cyano groups) with activity data from analogs .
Basic: What are the primary biological targets or pathways under investigation for this compound?
Answer:
- Enzyme Inhibition : Tyrosine kinases and topoisomerases due to pyridine and acetamide motifs .
- Receptor Binding : Serotonin (5-HT) receptors, inferred from structural analogs with indole/aryloxy groups .
- Antimicrobial Activity : Disruption of bacterial membrane integrity via hydrophobic interactions .
Q. Screening Workflow :
In vitro enzyme assays (e.g., fluorescence-based kinase assays).
Cell viability assays (MTT/XTT) for cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
Key modifications and their effects:
| Modification | Biological Impact | Evidence |
|---|---|---|
| Pyridine → Quinoline | Enhanced kinase inhibition | |
| Cyanomethyl → Ethyl ester | Reduced cytotoxicity, improved solubility | |
| Methoxy → Fluorine | Increased metabolic stability |
Methodology : Synthesize derivatives and compare IC values in target assays .
Basic: What stability challenges arise during storage or biological testing, and how can they be mitigated?
Answer:
- Hydrolysis : The cyanomethyl group is prone to hydrolysis in aqueous buffers. Use lyophilized storage at -20°C and DMSO stock solutions .
- Photooxidation : Protect from light using amber vials, especially for pyridine-containing analogs .
- Validation : Monitor purity via HPLC before/after experiments .
Advanced: How do solvent choice and reaction time influence byproduct formation during synthesis?
Answer:
- Polar Solvents (DMSO/DMF) : Accelerate condensation but risk cyanohydrin byproducts. Limit reaction time to 4–6 hours .
- Non-Polar Solvents (Toluene) : Reduce side reactions but require higher temperatures (80–100°C) .
- Byproduct Identification : LC-MS to detect intermediates like unreacted cyanoacetic acid .
Basic: What in vitro models are appropriate for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Primary hepatocytes or HepG2 cells, assessing ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assays .
- Genotoxicity : Ames test or comet assay .
Advanced: Can this compound serve as a precursor for radiolabeled probes in imaging studies?
Answer:
Yes, via:
- C Labeling : Introduce C at the cyanomethyl group using KCN .
- Fluorescent Tagging : Attach FITC or Cy5 to the pyridine ring via NHS ester coupling .
Applications : Tumor targeting studies in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
